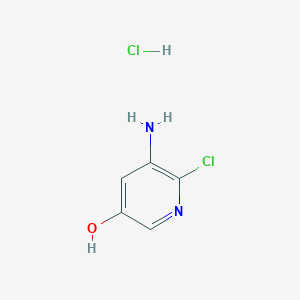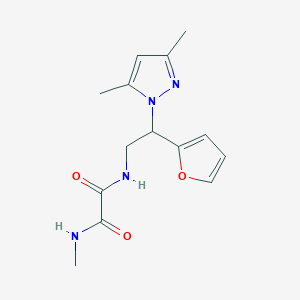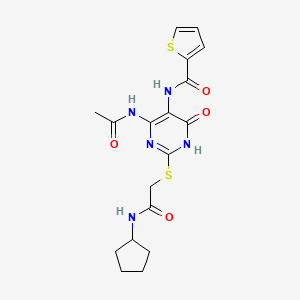
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione, also known as CPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMP is a pyrazine derivative that has been studied for its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been shown to activate the Nrf2 pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has also been shown to reduce the levels of reactive oxygen species, which can cause cellular damage. In addition, 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione is its ability to cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the brain. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one limitation of 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has also been studied for its potential use in cancer therapy, and further research in this area could lead to the development of new cancer treatments. In addition, further studies are needed to fully understand the mechanism of action of 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione and its potential side effects.
Métodos De Síntesis
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione can be synthesized through a multi-step process using readily available starting materials. The first step involves the reaction of cyclopropylmethylamine with methyl acrylate to form 1-(cyclopropylmethyl)-4-methylpyrazine-2,3-dione. The reaction is catalyzed by a palladium catalyst and requires a high pressure of carbon monoxide. The product is then purified using column chromatography.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-4-methylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-4-5-11(6-7-2-3-7)9(13)8(10)12/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOGFKNJGXJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclopentyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2895227.png)
![N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine](/img/structure/B2895229.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2895233.png)
![5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2895235.png)


![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2895241.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895242.png)

